Cas no 176507-62-3 (2H-Isoindole-1-carboxylic acid ethyl ester)

2H-Isoindole-1-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2H-Isoindole-1-carboxylic acid ethyl ester
- MFCD20662722
- 2H-Isoindole-1-carboxylicacidethylester
- ethyl 2H-isoindole-1-carboxylate
- SCHEMBL1948453
- SB34302
- CS-0341826
- F31219
- ethyl2H-isoindole-1-carboxylate
- 176507-62-3
-
- MDL: MFCD20662722
- インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3
- InChIKey: BVPSSFSWWXSMKD-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C2C=CC=CC2=CN1
計算された属性
- 精确分子量: 189.078978594g/mol
- 同位素质量: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 42.1Ų
2H-Isoindole-1-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-250mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 96% | 250mg |
¥3480.09 | 2025-01-21 | |
eNovation Chemicals LLC | D968598-100mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | D968598-250mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 95% | 250mg |
$455 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-500mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
eNovation Chemicals LLC | D968598-5g |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | D968598-50mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 95% | 50mg |
$240 | 2024-07-28 | |
abcr | AB537072-50mg |
2H-Isoindole-1-carboxylic acid ethyl ester; . |
176507-62-3 | 50mg |
€379.50 | 2024-08-02 | ||
abcr | AB537072-100mg |
2H-Isoindole-1-carboxylic acid ethyl ester; . |
176507-62-3 | 100mg |
€540.40 | 2024-08-02 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-100mg |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 96% | 100mg |
¥2605.69 | 2025-01-21 | |
eNovation Chemicals LLC | D968598-1g |
2H-Isoindole-1-carboxylic acid ethyl ester |
176507-62-3 | 95% | 1g |
$1115 | 2025-02-20 |
2H-Isoindole-1-carboxylic acid ethyl ester 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
2H-Isoindole-1-carboxylic acid ethyl esterに関する追加情報
Introduction to 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3)
2H-Isoindole-1-carboxylic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 176507-62-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the isoindole family, a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and synthetic utility. The ethyl ester derivative of 2H-isooindole-1-carboxylic acid presents a versatile scaffold for further functionalization, making it a valuable building block in the development of novel therapeutic agents.
The structural framework of 2H-Isoindole-1-carboxylic acid ethyl ester consists of a fused benzene and pyrrole ring system, with an ester group attached to the carboxyl functionality at the 1-position. This particular arrangement imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The isoindole core is known for its stability and reactivity, allowing for modifications at multiple positions while maintaining the integrity of the heterocyclic system. Such characteristics make it an attractive candidate for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on isoindole derivatives due to their potential applications in drug discovery. Studies have demonstrated that modifications of the isoindole scaffold can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 2H-Isoindole-1-carboxylic acid ethyl ester have been investigated for their ability to inhibit specific enzymes involved in pathological processes. The ester group in this compound provides a handle for further chemical transformations, such as hydrolysis or amidation, enabling the synthesis of more complex molecules tailored for therapeutic purposes.
The synthesis of 2H-Isoindole-1-carboxylic acid ethyl ester typically involves multi-step organic reactions, starting from readily available precursors. Common methodologies include cyclization reactions followed by esterification. Advances in catalytic systems have improved the efficiency and scalability of these processes, making it feasible to produce this compound in larger quantities for industrial applications. The purity and yield of the final product are critical factors that influence its utility in downstream applications, particularly in pharmaceutical research where impurities can affect biological activity.
One of the most compelling aspects of 2H-Isoindole-1-carboxylic acid ethyl ester is its role as a precursor in the development of biologically active molecules. Researchers have leveraged its structure to create libraries of compounds for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel scaffolds with promising pharmacological profiles. For example, recent publications highlight isoindole derivatives as potent inhibitors of protein-protein interactions relevant to neurodegenerative diseases. The versatility of CAS No. 176507-62-3 as a starting material underscores its importance in modern drug discovery.
The chemical properties of 2H-Isoindole-1-carboxylic acid ethyl ester also make it suitable for materials science applications beyond pharmaceuticals. Its ability to participate in coordination chemistry has been explored in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. These materials exhibit unique properties such as selective gas uptake and catalytic activity, which are valuable in environmental remediation and industrial processes. The ability to fine-tune the electronic and steric environment through structural modifications allows researchers to tailor these materials for specific applications.
In conclusion, 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3) represents a cornerstone compound in synthetic chemistry with far-reaching implications. Its utility spans from medicinal chemistry to materials science, driven by its well-defined structural features and reactivity profile. As research continues to uncover new applications for isoindole derivatives, compounds like this will remain indispensable tools for scientists striving to innovate in their respective fields.
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